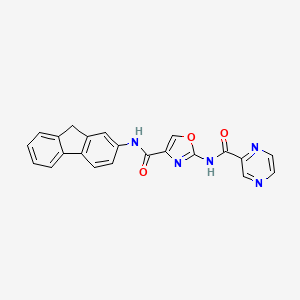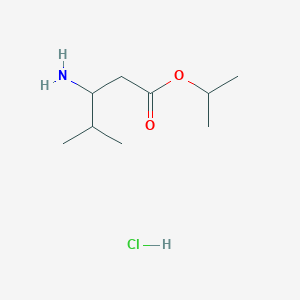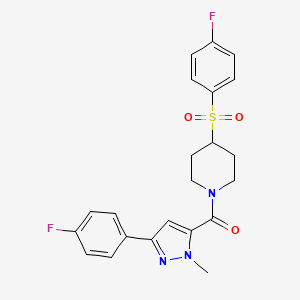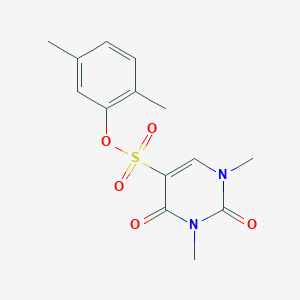
5-(4-bromophenyl)-1-isobutyl-1H-imidazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromophenyl)-1-isobutyl-1H-imidazole-2-thiol, also known as 5-bromo-1-isobutyl-1H-imidazole-2-thiol, is an organobromide compound commonly used in scientific research. It is a heterocyclic compound containing an imidazole ring and a thiol group. It is a white solid that is soluble in many organic solvents. 5-bromo-1-isobutyl-1H-imidazole-2-thiol has a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and laboratory experiments.
Aplicaciones Científicas De Investigación
Antimicrobial and Hemolytic Activity
A study by Gul et al. (2017) synthesized a series of compounds related to the chemical structure , focusing on their antimicrobial and hemolytic activities. These compounds were found to be active against selected microbial species, indicating potential use in developing new antimicrobial agents with less toxicity. This research emphasizes the importance of structural modifications to enhance biological activity and minimize adverse effects (Gul et al., 2017).
Corrosion Inhibition
Research by Ammal et al. (2018) investigated derivatives of benzimidazole bearing 1,3,4-oxadiazoles, closely related to the compound , for their corrosion inhibition properties on mild steel in sulfuric acid. The study highlights the potential of such compounds in protecting industrial materials from corrosion, thus extending their service life and reducing maintenance costs (Ammal et al., 2018).
Anti-Diabetic Agents
Nazir et al. (2018) synthesized and tested a range of compounds for their antidiabetic potential via inhibition of the α-glucosidase enzyme. The research underscores the therapeutic potential of such compounds in managing diabetes mellitus, offering a basis for further development of effective anti-diabetic medications (Nazir et al., 2018).
Antibacterial Activity
Abood et al. (2019) conducted studies on the microwave synthesis of compounds including 1,3,4-oxadiazole moiety and evaluated their antibacterial activity. The results suggest that specific derivatives exhibit significant activity against bacteria, highlighting the potential use of these compounds in developing new antibacterial agents (Abood et al., 2019).
Magnetic Relaxation and Photochromic Behavior
Cao et al. (2015) synthesized mononuclear complexes with potential for slow magnetic relaxation and photochromic behavior. These findings open avenues for applications in materials science, particularly in the development of molecular materials with magnetic and light-responsive properties (Cao et al., 2015).
Propiedades
IUPAC Name |
4-(4-bromophenyl)-3-(2-methylpropyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2S/c1-9(2)8-16-12(7-15-13(16)17)10-3-5-11(14)6-4-10/h3-7,9H,8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLKTAVLOGNGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CNC1=S)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401333684 |
Source


|
| Record name | 4-(4-bromophenyl)-3-(2-methylpropyl)-1H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401333684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24832281 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(4-bromophenyl)-1-isobutyl-1H-imidazole-2-thiol | |
CAS RN |
796084-50-9 |
Source


|
| Record name | 4-(4-bromophenyl)-3-(2-methylpropyl)-1H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401333684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2723791.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-ethyl-N-phenylacetamide](/img/structure/B2723796.png)

![8-[(2-Chlorophenyl)methylsulfanyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2723799.png)
![2-(isopropylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2723801.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide](/img/structure/B2723807.png)



